molecular formula C9H7NO3S B1388000 2-(Benzo[d]thiazol-6-yloxy)acetic acid CAS No. 273939-87-0

2-(Benzo[d]thiazol-6-yloxy)acetic acid

Cat. No.: B1388000
CAS No.: 273939-87-0
M. Wt: 209.22 g/mol
InChI Key: AFMVSZZYKCRLHY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-(Benzo[d]thiazol-6-yloxy)acetic acid often involves coupling reactions . For example, a series of derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed based on its InChI code: 1S/C9H8NO3S/c11-8(12)5-13-9-10-6-3-1-2-4-7(6)14-9/h1-4,14H,5H2,(H,11,12) .

Mechanism of Action

Target of Action

The primary target of “2-(Benzo[d]thiazol-6-yloxy)acetic acid” is the Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is an enzyme that plays a crucial role in insulin signaling and is considered a potential target for the treatment of diabetes and obesity.

Mode of Action

The compound interacts with its target, PTP1B, by inhibiting its activity . This inhibition results in enhanced insulin signaling, which can help in the management of hyperglycemia.

Biochemical Pathways

The inhibition of PTP1B affects the insulin signaling pathway. Enhanced insulin signaling can lead to improved glucose uptake and metabolism, helping to regulate blood glucose levels .

Result of Action

The inhibition of PTP1B by “this compound” leads to enhanced insulin signaling . This can result in improved glucose uptake and metabolism, potentially offering therapeutic benefits in the management of diabetes.

Biochemical Analysis

Biochemical Properties

2-(Benzo[d]thiazol-6-yloxy)acetic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The benzothiazole ring in its structure is known to engage in electrophilic and nucleophilic substitutions, which can influence its reactivity with different biomolecules . For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and glutathione peroxidase . These interactions can modulate the activity of these enzymes, thereby affecting cellular redox balance.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of transcription factors involved in oxidative stress responses, leading to changes in the expression of genes related to antioxidant defense . Additionally, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing metabolic flux and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, it has been shown to inhibit the activity of certain enzymes involved in oxidative stress responses, thereby modulating cellular redox balance . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound has been observed to cause alterations in cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as enhancing antioxidant defense and reducing oxidative stress . At high doses, it can cause toxic effects, including cellular damage and disruption of metabolic processes . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. For instance, it has been shown to influence the activity of enzymes involved in the tricarboxylic acid cycle and oxidative phosphorylation, thereby affecting energy production and metabolic balance . Additionally, this compound can modulate the levels of key metabolites, further influencing cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization within cells can influence its biochemical activity, as it can interact with different biomolecules in specific cellular environments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria and nucleus, where it can exert its effects on cellular metabolism and gene expression . Post-translational modifications and targeting signals play a role in directing this compound to these compartments, thereby influencing its biochemical activity .

Properties

IUPAC Name

2-(1,3-benzothiazol-6-yloxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3S/c11-9(12)4-13-6-1-2-7-8(3-6)14-5-10-7/h1-3,5H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFMVSZZYKCRLHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OCC(=O)O)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40653453
Record name [(1,3-Benzothiazol-6-yl)oxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

273939-87-0
Record name [(1,3-Benzothiazol-6-yl)oxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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